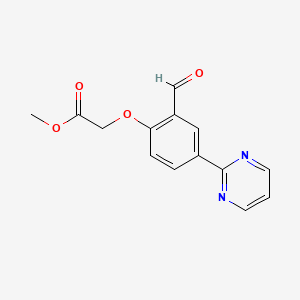

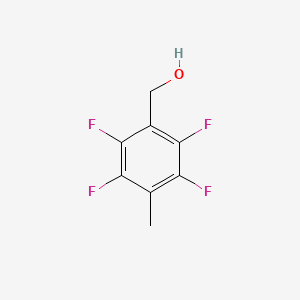

Methyl 4-(chlorosulfonyl)-2,5-dimethylfuran-3-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

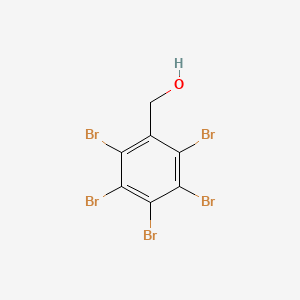

“Methyl 4-(chlorosulfonyl)-2,5-dimethylfuran-3-carboxylate” is likely a complex organic compound. It seems to contain a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen . The “chlorosulfonyl” group (SO2Cl) and the “carboxylate” group (COO-) are electron-withdrawing groups .

Wissenschaftliche Forschungsanwendungen

Synthesis Strategies

- Methyl 4-(chlorosulfonyl)-2,5-dimethylfuran-3-carboxylate plays a key role in synthesizing diverse chemical compounds. For example, a strategy for synthesizing methyl 4-amino-2,2-dioxo-2,5-dihydro-1,2λ6-oxathiole-3-carboxylates involves reacting cyanohydrins with methyl 2-(chlorosulfonyl)acetate (Dobrydnev, Vashchenko, & Volovenko, 2018).

Environmental and Industrial Applications

- In industrial processes, such as pharmaceuticals and herbicides production, methyl 3-chlorosulfonyl-thiophene-2-carboxylate (related compound) is an intermediate. It's significant in the context of acetic acid recovery and reuse in these manufacturing processes (Wang Tian-gui, 2006).

Catalysis and Biomass Conversion

- In the field of catalysis, specifically in producing biobased terephthalic acid precursors, methyl 4-(chlorosulfonyl)-2,5-dimethylfuran-3-carboxylate derivatives play a pivotal role. They are used in Diels–Alder and dehydrative aromatization reactions for renewable PET production (Pacheco et al., 2015).

Electrochemical Applications

- Electrochemical research also leverages this compound. For instance, the electrochemical behavior of methyl 3-halo-1-benzothiophene-2-carboxylates, which are structurally related, has been studied extensively to understand their reduction and dimerization properties (Rejňák, Klima, Svoboda, & Ludvík, 2004).

Organic Synthesis and Chemical Behavior

- Methyl 4-(chlorosulfonyl)-2,5-dimethylfuran-3-carboxylate is instrumental in the synthesis of various organic compounds. For instance, its role in the synthesis of methyl 6-chlorosulfonyl-3-methyl-1,2-benzoxathiin-8-carboxylate 2,2- dioxide showcases its versatility in organic synthesis (Qaisi, El-Abadelah, & Voelter, 2004).

Photolysis Studies

- Photolysis studies involving methyl 2-chloro-3-oxobutanoate, a compound related to methyl 4-(chlorosulfonyl)-2,5-dimethylfuran-3-carboxylate, have provided insights into complex reactions under light exposure, contributing to understanding of photochemical processes (Enev, Petkov, Markova, & Markov, 1987).

Degradation Studies

- Methyl 4-(chlorosulfonyl)-2,5-dimethylfuran-3-carboxylate and related compounds are studied for their degradation, as in the case of acylanilide pesticides. Understanding their breakdown helps in assessing environmental impact and safety (Wallnöfer, Tillmanns, & Engelhardt, 1977).

Atmospheric Chemistry

- Research in atmospheric chemistry involving alkyl derivatives of furan, like 2,5-dimethylfuran, helps understand their reaction mechanisms and products when interacting with chlorine atoms, which is crucial for environmental studies (Villanueva et al., 2009).

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

methyl 4-chlorosulfonyl-2,5-dimethylfuran-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClO5S/c1-4-6(8(10)13-3)7(5(2)14-4)15(9,11)12/h1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVFXKTRRLNPSML-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(O1)C)S(=O)(=O)Cl)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClO5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40371645 |

Source

|

| Record name | Methyl 4-(chlorosulfonyl)-2,5-dimethylfuran-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40371645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

306936-34-5 |

Source

|

| Record name | Methyl 4-(chlorosulfonyl)-2,5-dimethylfuran-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40371645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,7-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B1363380.png)

![4-Chloro-2-methylthieno[2,3-d]pyrimidine](/img/structure/B1363383.png)